Hypochlorite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hypochlorite is an anion with the chemical formula ClO⁻. It is commonly found in various salts, such as sodium this compound and calcium this compound. These compounds are widely used for their strong oxidizing properties, making them effective disinfectants and bleaching agents . This compound is the active ingredient in household bleach and is also used in water treatment and sanitation processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hypochlorite salts are typically prepared through the reaction of chlorine gas with a solution of a suitable hydroxide. For example, sodium this compound can be synthesized by bubbling chlorine gas through a solution of sodium hydroxide: [ \text{Cl}_2 + 2\text{NaOH} \rightarrow \text{NaCl} + \text{NaOCl} + \text{H}_2\text{O} ] This reaction is carried out at low temperatures to prevent the decomposition of this compound .

Industrial Production Methods: Industrial production of sodium this compound involves the electrolysis of brine (sodium chloride solution). The key reactions are: [ 2\text{Cl}^- \rightarrow \text{Cl}_2 + 2e^- \quad \text{(at the anode)} ] [ 2\text{H}_2\text{O} + 2e^- \rightarrow \text{H}_2 + 2\text{OH}^- \quad \text{(at the cathode)} ] The chlorine gas produced at the anode reacts with the sodium hydroxide formed at the cathode to produce sodium this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Hypochlorite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds. For example, it oxidizes iodide ions to iodine: [ \text{ClO}^- + 2\text{I}^- + 2\text{H}^+ \rightarrow \text{I}_2 + \text{Cl}^- + \text{H}_2\text{O} ]

Reduction: this compound can be reduced to chloride ions in the presence of reducing agents. For instance, it reacts with thiosulfate ions: [ \text{ClO}^- + 2\text{S}_2\text{O}_3^{2-} \rightarrow \text{Cl}^- + \text{S}_4\text{O}_6^{2-} ]

Substitution: this compound can also participate in substitution reactions, such as the chlorination of organic compounds. For example, it reacts with ammonia to form chloramines: [ \text{NH}_3 + \text{ClO}^- \rightarrow \text{NH}_2\text{Cl} + \text{OH}^- ]

Common Reagents and Conditions: Common reagents used in reactions with this compound include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., sodium thiosulfate). The reactions are typically carried out in aqueous solutions under controlled pH conditions .

Major Products: The major products formed from this compound reactions include chlorine gas, chloramines, and various oxidized or chlorinated organic and inorganic compounds .

Wissenschaftliche Forschungsanwendungen

Water Treatment

Disinfection of Drinking Water:

Hypochlorite is one of the most commonly used disinfectants in water treatment processes. It is effective against a broad spectrum of pathogens, including bacteria, viruses, and protozoa. The active species responsible for its antimicrobial activity is hypochlorous acid (HOCl), which is formed when this compound is dissolved in water.

- Usage Statistics:

Case Study: Emergency Water Disinfection

During the cholera outbreak in Douala, Cameroon (2004), handmade devices were employed for continuous delivery of this compound to disinfect wells. This intervention significantly reduced the incidence of waterborne diseases during the emergency response .

Healthcare Applications

Disinfectant in Medical Facilities:

this compound has been utilized as a disinfectant in healthcare settings for over a century due to its effectiveness and low cost. Key applications include:

- Hyperchlorination of potable water to prevent Legionella colonization.

- Disinfection of surfaces and equipment in hospitals.

- Decontamination of medical waste before disposal .

Clinical Use:

The properties of this compound make it suitable for various clinical applications:

- Disinfection of laundry and environmental surfaces.

- Cleaning blood spills and decontaminating surgical instruments.

Despite the availability of alternative disinfectants, hypochlorites remain prevalent due to their efficacy against a wide range of microorganisms .

Industrial Applications

Bleaching Agent:

this compound is widely used in the textile and paper industries as a bleaching agent. It effectively removes color from fabrics and pulp, enhancing the quality of the final product.

- Consumption Data:

Wastewater Treatment:

Sodium this compound plays a crucial role in treating wastewater by disinfecting effluents before they are released into the environment. This process helps prevent the spread of pathogens and protects public health.

Food Safety

Sanitization in Food Processing:

this compound solutions are employed to sanitize equipment and surfaces in food processing facilities. They are particularly effective at controlling microbial contamination during food production and handling.

- Application in Agriculture:

This compound is also used to sanitize fruits and vegetables during growth and post-harvest processing, ensuring food safety from farm to table .

Environmental Impact and Safety Considerations

While hypochlorites are effective disinfectants, their use can lead to the formation of disinfection byproducts (DBPs) when they react with organic matter in water. Some DBPs have been linked to health risks; thus, monitoring and managing their concentrations is essential .

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Water Treatment | Drinking water disinfection | Broad-spectrum antimicrobial activity |

| Healthcare | Surface disinfection | Cost-effective; rapid action |

| Industrial | Bleaching textiles/paper | Enhances product quality |

| Food Safety | Sanitization of food processing | Reduces microbial contamination |

| Wastewater Treatment | Effluent disinfection | Protects public health |

Wirkmechanismus

Hypochlorite exerts its effects primarily through its strong oxidizing properties. It reacts with fatty acids and amino acids, leading to the degradation of cell membranes and proteins. This results in the disruption of cellular functions and ultimately cell death .

Molecular Targets and Pathways:

- This compound reacts with the amino groups of proteins to form chloramines, which disrupt cellular metabolism.

- It oxidizes sulfhydryl groups in enzymes, leading to the inactivation of essential bacterial enzymes .

Vergleich Mit ähnlichen Verbindungen

Hypochlorite is often compared with other chlorine-based disinfectants, such as:

Sodium Chlorite:

- More stable than sodium this compound.

- Used in the production of chlorine dioxide, a powerful disinfectant .

Calcium this compound:

- More stable and has a higher chlorine content than sodium this compound.

- Commonly used in swimming pool sanitation and water treatment .

Hypochlorous Acid:

- The conjugate acid of this compound.

- Used as a disinfectant and in wound care .

Uniqueness: this compound’s strong oxidizing properties and its ability to form chloramines make it a versatile and effective disinfectant. Its reactivity, however, also makes it less stable compared to some of its counterparts .

Biologische Aktivität

Hypochlorite, particularly in the form of sodium this compound (NaClO), is widely recognized for its potent antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various microorganisms, and implications for health and safety.

This compound acts primarily as a powerful oxidizing agent. Its biological activity can be attributed to several mechanisms:

- Oxidative Stress Induction : this compound generates reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and nucleic acids. This oxidative stress leads to cell death in microorganisms .

- Enzymatic Inhibition : The high pH of sodium this compound (typically above 11) disrupts the integrity of bacterial cell membranes by denaturing proteins essential for cellular functions. It irreversibly inhibits key enzymes through oxidation of thiol groups (–SH), essential for microbial metabolism .

- Chloramination Reactions : this compound can react with amino acids to form chloramines, which interfere with cellular metabolism and contribute to its antimicrobial effects .

Efficacy Against Microorganisms

Numerous studies have demonstrated the effectiveness of this compound against a wide range of pathogens. The following table summarizes findings from various research studies regarding the concentration and exposure time required for effective microbial reduction:

| Microorganism | Concentration (ppm) | Exposure Time (min) | Log Reduction |

|---|---|---|---|

| E. coli | 3 | 30 | ≥2 |

| Salmonella spp. | 5 | 30 | 5.8 |

| Listeria monocytogenes | 6.36 | 30 | 7.5 |

| Staphylococcus aureus | 10 | 10 | ≥6 |

These results indicate that sodium this compound is highly effective at low concentrations, making it suitable for use in various disinfection applications, including food processing and healthcare settings .

Case Studies

- Dental Applications : Sodium this compound is commonly used in endodontics due to its ability to dissolve organic tissue and eliminate bacteria from root canals. A study showed that a concentration of 1% NaClO significantly reduced bacterial counts during endodontic treatment .

- Food Safety : In the food industry, this compound is employed to sanitize surfaces and equipment. Research indicates that using NaClO in poultry processing effectively reduces pathogenic bacteria, thus enhancing food safety .

- Water Disinfection : this compound is widely used in municipal water treatment facilities for its ability to eliminate pathogens from drinking water supplies. A systematic review highlighted its effectiveness in reducing microbial contamination while noting the importance of managing potential disinfection by-products .

Safety and Biocompatibility

While this compound is effective as a disinfectant, its use must be carefully managed to avoid cytotoxic effects on human tissues. Studies suggest that lower concentrations (0.5% to 1%) are biocompatible and result in minimal tissue reaction, making them suitable for medical applications . However, higher concentrations can cause significant damage to tissues and should be used cautiously.

Eigenschaften

Key on ui mechanism of action |

Sodium hypochlorite mediate its antimicrobial action by reacting with fatty acids and amino acids. Via saponification reaction, it acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol. This reduces the surface tension of the remaining solution. Sodium hypochlorite may react with amino acids to neutralize them and form water and salt. Hypochlorous acids (HOCl-) present in sodium hypochlorite solutions may act as solvents in contact with organic tissue to release chlorine, which forms chloramines when combined with the protein amino group that disrupt cell metabolism. Chlorine in the solution is a strong oxidant that inhibits essential bacterial enzymes leading to an irreversible oxidation of SH groups. Eventually hypochlorous acid and hypochlorite ions degrade and hydrolyze amino acids. |

|---|---|

CAS-Nummer |

14380-61-1 |

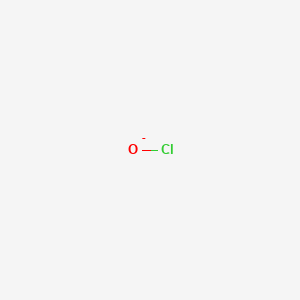

Molekularformel |

ClO- |

Molekulargewicht |

51.45 g/mol |

IUPAC-Name |

hypochlorite |

InChI |

InChI=1S/ClO/c1-2/q-1 |

InChI-Schlüssel |

WQYVRQLZKVEZGA-UHFFFAOYSA-N |

SMILES |

[O-]Cl |

Kanonische SMILES |

[O-]Cl |

Siedepunkt |

Decomposes at 40 (sodium hypochlorite) |

Key on ui other cas no. |

14380-61-1 |

Physikalische Beschreibung |

Salts between a metal ion (most commonly the sodium ion, calcium ion, or potassium ion) and the hypochlorite group ClO-. Toxic by ingestion and inhalation. Powerful irritants to the skin, eyes and mucous membranes. May cause ignition when in contact with organic materials. When involved in a fire they may accelerate combustion or cause an explosion. |

Löslichkeit |

Soluble (sodium hypochlorite) |

Synonyme |

Hypochlorite Hypochlorous Acid Hypochlorous Acids |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.